REACTION_CXSMILES
|
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.C[N-]OC.[CH2:15]([Li])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2](=[O:9])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:4]=1 |f:0.1|
|
Name
|
nicotinoyl chloride hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
N-methyl-N-methoxyamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N-]OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(CCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |